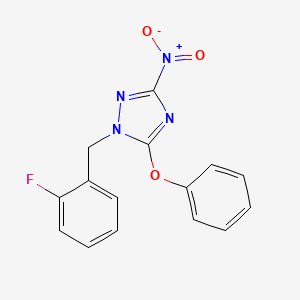![molecular formula C15H22N2O4S B5773207 N-ethyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5773207.png)
N-ethyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, commonly known as EMBI, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the family of sulfonamides and is used in various biochemical and physiological experiments.
作用机制
EMBI acts as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide and water into bicarbonate and protons. As a result, the pH of the surrounding environment decreases, leading to a decrease in the activity of other enzymes that require a neutral pH for their function.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by EMBI has several biochemical and physiological effects. It leads to a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance in the body. This, in turn, leads to an increase in the concentration of carbon dioxide in the blood, which can have detrimental effects on various physiological processes. Additionally, the inhibition of tumor-associated carbonic anhydrase IX by EMBI has been shown to decrease the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the major advantages of using EMBI in lab experiments is its specificity for carbonic anhydrase. It has been shown to be a potent inhibitor of this enzyme, making it a valuable tool for studying its role in various physiological processes. However, one of the limitations of using EMBI is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of EMBI in scientific research. One potential application is in the development of new cancer therapies. The inhibition of tumor-associated carbonic anhydrase IX by EMBI has shown promise in reducing the growth and proliferation of cancer cells. Additionally, the use of EMBI as an inhibitor of carbonic anhydrase in the treatment of conditions such as glaucoma and epilepsy has also been explored. Further research is needed to fully understand the potential applications of EMBI in these areas.
合成方法
The synthesis of EMBI is a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with morpholine to form 4-morpholinylbenzenesulfonamide. This intermediate product is then reacted with ethylmagnesium bromide to form N-ethyl-4-methyl-4-morpholinylbenzenesulfonamide. Finally, the addition of acetic anhydride to this compound results in the formation of EMBI.
科学研究应用
EMBI has been widely used in scientific research, particularly in the field of biochemistry. It has been used as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. EMBI has also been used as a tool to study the role of carbonic anhydrase in various physiological processes such as respiration, acid-base balance, and ion transport. Additionally, EMBI has been used as an inhibitor of tumor-associated carbonic anhydrase IX, which is overexpressed in many cancer cells.
属性
IUPAC Name |
N-ethyl-4-methyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-17(12-15(18)16-8-10-21-11-9-16)22(19,20)14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTZFUGNVQHTED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCOCC1)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(2-methylphenoxy)ethyl]piperidine](/img/structure/B5773130.png)
![N-(tert-butyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5773136.png)
![methyl 4-{[4-(N-hydroxypropanimidoyl)-2-methoxyphenoxy]methyl}benzoate](/img/structure/B5773141.png)





![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5773202.png)
![N-(4-bromophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5773221.png)

![5-[(4-tert-butylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5773239.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5773240.png)

